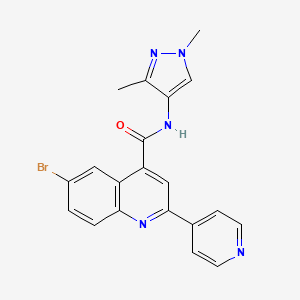
6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a pyrazole ring substituted with two methyl groups, and a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Pyrazole Ring Formation: The pyrazole ring is synthesized separately by reacting hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The brominated quinoline core is coupled with the pyrazole ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Amidation: Finally, the carboxylic acid group on the quinoline ring is converted to the carboxamide by reacting with an amine derivative of pyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds and altering the electronic properties of the compound.
Substitution: The bromine atom at the 6th position of the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinolinecarboxamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of 6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering signaling cascades that affect cellular functions.
Proteins: Interaction with intracellular proteins can alter their function, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure but with a fluorine atom instead of bromine.
6-iodo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-N~4~-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-pyridyl)-4-quinolinecarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position of the quinoline ring can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O/c1-12-19(11-26(2)25-12)24-20(27)16-10-18(13-5-7-22-8-6-13)23-17-4-3-14(21)9-15(16)17/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGUSXWILPBPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4161236.png)
![6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4161238.png)
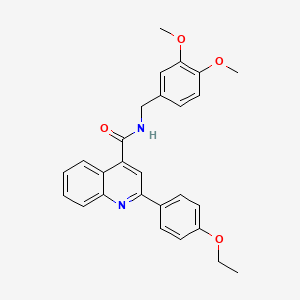
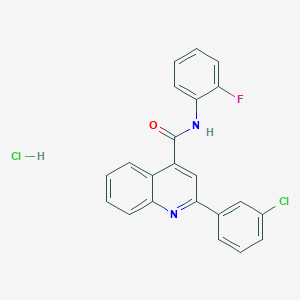
![6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4161255.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4161266.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide;hydrochloride](/img/structure/B4161268.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161273.png)
![2-(4-bromophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4161298.png)
![6-bromo-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161305.png)

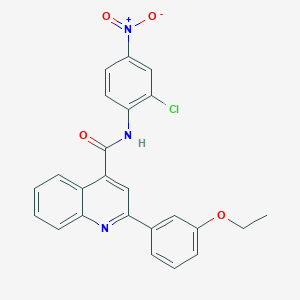
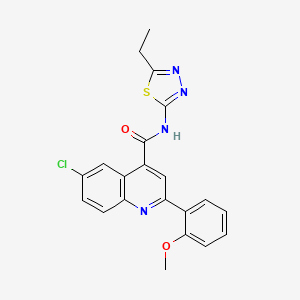
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161329.png)
